Strategic Utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Strategic Utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Technical Whitepaper on CAS 860343-95-9
Executive Summary
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9) represents a critical building block in modern medicinal chemistry, specifically designed to leverage the "fluorine effect" in drug design. This compound combines a pharmacologically privileged piperidine scaffold with a trifluoromethyl (
This technical guide provides an exhaustive analysis of its synthesis, physicochemical properties, and strategic application in optimizing lead compounds. We move beyond basic data to explore the causality behind its use: why this specific substitution pattern modulates pKa and lipophilicity, and how to synthesize it with high fidelity.
Chemical Identity & Physicochemical Core[1]
Understanding the intrinsic properties of CAS 860343-95-9 is prerequisite to its application. The trifluoromethyl group at the 4-position is not merely a lipophilic bulk; it electronically withdraws density from the piperidine ring, subtly influencing the basicity of the nitrogen, although the N-alkylation with the acetate group dominates the local electronic environment.
Table 1: Critical Technical Specifications
| Property | Specification |
| CAS Number | 860343-95-9 |
| IUPAC Name | Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol |
| Physical State | Colorless to pale yellow oil (typical) or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |
| pKa (Predicted) | ~7.5 - 8.0 (Piperidine N) |
| LogP (Predicted) | ~1.8 - 2.2 |
| Key Spectroscopic Features |
Synthetic Architecture & Mechanism[3]
The synthesis of CAS 860343-95-9 is classically achieved via a nucleophilic substitution (
The Core Reaction: N-Alkylation
The protocol involves the alkylation of commercially available 4-(trifluoromethyl)piperidine with methyl bromoacetate (or chloroacetate) in the presence of a mild base.
Reaction Scheme:
Mechanistic Insight & Causality
-
Nucleophile: The secondary amine of the piperidine is a moderate nucleophile. The electron-withdrawing
group at the 4-position exerts a remote inductive effect (-I), slightly reducing nucleophilicity compared to unsubstituted piperidine, but not enough to hinder the reaction. -
Electrophile: Methyl bromoacetate provides a highly reactive primary alkyl halide adjacent to a carbonyl, enhancing electrophilicity.
-
Base Selection: An inorganic base like Potassium Carbonate (
) is preferred over organic bases (like TEA) to prevent the formation of quaternary ammonium salts and to simplify workup (insolubility in organic solvents).
Visualization of Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the N-alkylation of 4-(trifluoromethyl)piperidine.
Validated Experimental Protocol
This protocol is designed to be self-validating . The use of LCMS monitoring ensures that the endpoint is determined by data, not arbitrary time.
Materials:
-
4-(Trifluoromethyl)piperidine hydrochloride (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(trifluoromethyl)piperidine HCl and
in ACN.-
Why: Using the HCl salt is common for stability; the excess base frees the amine in situ.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add methyl bromoacetate dropwise over 10 minutes.
-
Why: Exothermic control prevents bis-alkylation (quaternization) and minimizes side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Validation: Aliquot 10
into MeOH for LCMS. Look for . Disappearance of starting amine ( ) confirms completion.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (
, excess ). Rinse the cake with EtOAc. -
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product typically elutes as a colorless oil.
Applications in Drug Discovery[4]
The utility of CAS 860343-95-9 extends far beyond its structure. It is a strategic tool for "Lead Optimization."
The Fluorine Effect
-
Metabolic Blocking: The C4 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with
blocks this metabolic soft spot, significantly increasing the half-life ( ) of the drug candidate. -
Lipophilicity Modulation: The
group increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration, making this scaffold valuable for CNS targets [1].
The Acetate Linker
The methyl ester is a "masked" carboxylic acid.
-
Hydrolysis: Treatment with LiOH yields the corresponding carboxylic acid, which can be coupled to amines to form peptidomimetics.
-
Reduction: Reduction with
yields the ethanol derivative, useful for ether linkages.
Pathway: From Building Block to Bioactive Agent
Figure 2: Downstream synthetic utility of the acetate intermediate in generating bioactive libraries.
Safety & Handling
While specific toxicological data for this CAS may be limited, standard precautions for fluorinated piperidines and alkyl esters apply.
-
Hazards: Irritant to eyes, respiratory system, and skin. The
group does not generally impart specific acute toxicity but ensures the compound persists longer in biological systems. -
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture. -
Disposal: Incineration in a facility equipped with a scrubber for HF (Hydrogen Fluoride) generation is mandatory due to the trifluoromethyl content.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105446740 (Analog Reference).
